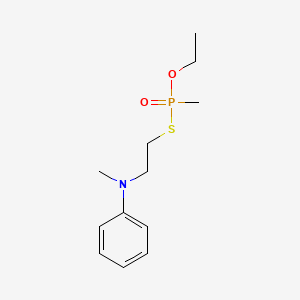
Methylphosphonothioic acid O-ethyl S-(2-(methylphenylamino)ethyl) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methylphosphonothioic acid O-ethyl S-(2-(methylphenylamino)ethyl) ester is an organophosphate compound. It is a dual-use chemical with applications in both constructive and potentially harmful contexts. This compound is used in the synthesis of pesticides and pharmaceuticals and is also a precursor in the synthesis of nerve agents such as Agent VM and Agent VX .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methylphosphonothioic acid O-ethyl S-(2-(methylphenylamino)ethyl) ester typically involves the reaction of methylphosphonothioic acid with ethyl alcohol and 2-(methylphenylamino)ethyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
化学反应分析
Types of Reactions
Methylphosphonothioic acid O-ethyl S-(2-(methylphenylamino)ethyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: It can undergo nucleophilic substitution reactions where the ethyl or methylphenylamino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives depending on the specific reaction conditions and reagents used .
科学研究应用
Methylphosphonothioic acid O-ethyl S-(2-(methylphenylamino)ethyl) ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex organophosphate compounds.
Biology: In biological research, it is used to study enzyme inhibition and as a tool to investigate biochemical pathways involving organophosphates.
Industry: In the industrial sector, it is used in the production of pesticides and other agrochemicals.
作用机制
The mechanism of action of Methylphosphonothioic acid O-ethyl S-(2-(methylphenylamino)ethyl) ester involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor of cholinesterase, an enzyme critical for the breakdown of acetylcholine in the nervous system. By inhibiting cholinesterase, it leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system and potentially toxic effects .
相似化合物的比较
Similar Compounds
O-Ethyl methylphosphonothioic acid: Another organophosphate compound with similar applications in pesticide and pharmaceutical synthesis.
Phosphonothioic acid, methyl-, S-(2-diethylaminoethyl), O-2-methylpropyl ester: Used in similar contexts but with different substituents affecting its reactivity and applications.
O,S-Diethyl methylphosphonothioate: Another related compound used in the synthesis of pesticides and as a cholinesterase inhibitor.
Uniqueness
Methylphosphonothioic acid O-ethyl S-(2-(methylphenylamino)ethyl) ester is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its dual-use nature makes it a compound of interest in both constructive applications and regulatory contexts due to its potential for misuse .
属性
CAS 编号 |
34256-72-9 |
|---|---|
分子式 |
C12H20NO2PS |
分子量 |
273.33 g/mol |
IUPAC 名称 |
N-[2-[ethoxy(methyl)phosphoryl]sulfanylethyl]-N-methylaniline |
InChI |
InChI=1S/C12H20NO2PS/c1-4-15-16(3,14)17-11-10-13(2)12-8-6-5-7-9-12/h5-9H,4,10-11H2,1-3H3 |
InChI 键 |
UQCSBIPNQSCJAS-UHFFFAOYSA-N |
规范 SMILES |
CCOP(=O)(C)SCCN(C)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



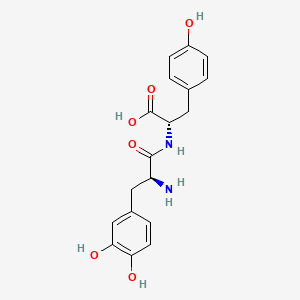
![[(Benzylamino)methyl]phosphonic acid](/img/structure/B14673374.png)
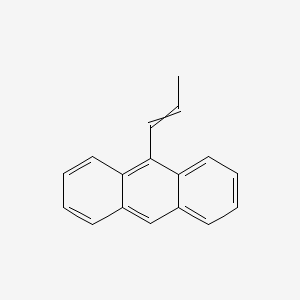
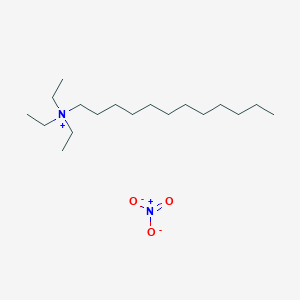
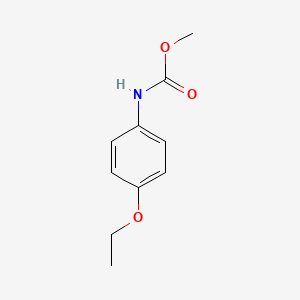
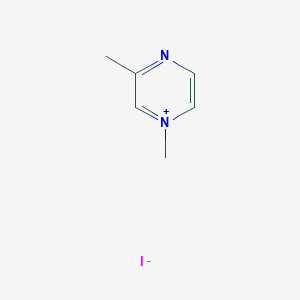
![4-[2-(3-Cyanopropyl)-1,3-dioxolan-2-yl]butanenitrile](/img/structure/B14673402.png)
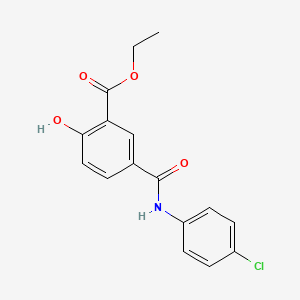
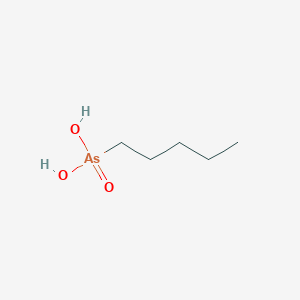
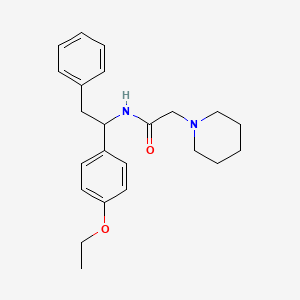
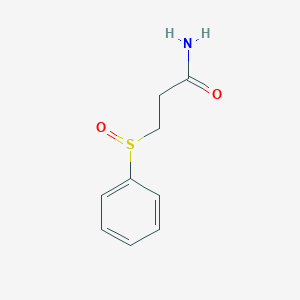
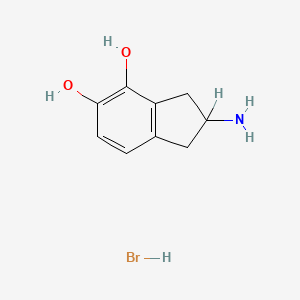
![(1-cyclohexyl-1-phenylethyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14673459.png)
